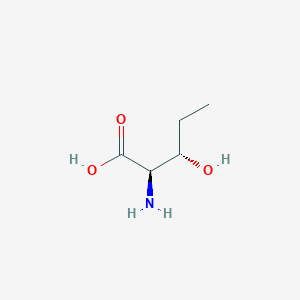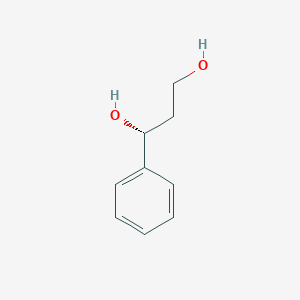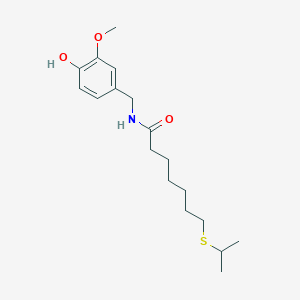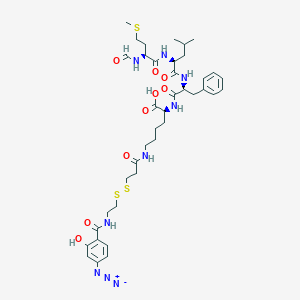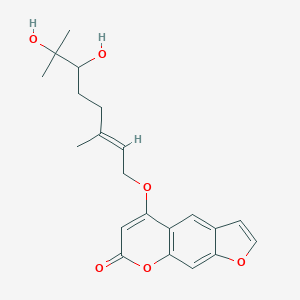
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-, also known as esculetin, is a naturally occurring coumarin derivative found in many plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, esculetin has gained attention in scientific research for its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is not fully understood. However, it has been suggested that its therapeutic effects are mediated through various pathways. Esculetin has been reported to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Furthermore, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to activate various signaling pathways, including the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical And Physiological Effects
Esculetin has been found to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Esculetin has also been shown to modulate the expression of genes involved in lipid metabolism and glucose homeostasis. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been found to improve endothelial function and reduce blood pressure in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Esculetin is also readily available and relatively inexpensive, which makes it a suitable candidate for drug development. However, one of the limitations of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-. One of the areas of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in other diseases, such as neurodegenerative disorders and autoimmune diseases, warrants further investigation.
Synthesis Methods
Esculetin can be synthesized from coumarin through a series of chemical reactions. One of the commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction produces a coumarin derivative, which can then be further modified to obtain 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-.
Scientific Research Applications
Esculetin has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown promising results in the treatment of cancer, diabetes, and cardiovascular diseases. Esculetin has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic animal models. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to reduce oxidative stress and inflammation in cardiovascular diseases.
properties
CAS RN |
105866-29-3 |
|---|---|
Product Name |
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- |
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
InChI Key |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
synonyms |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



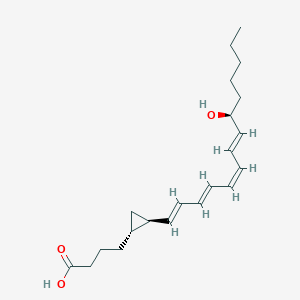
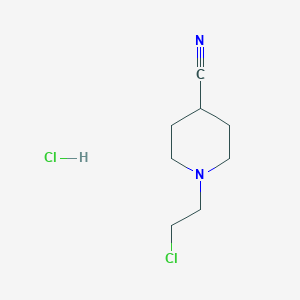
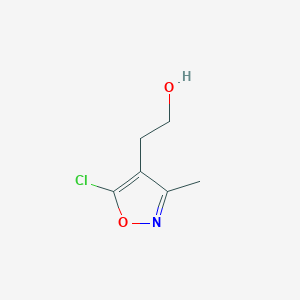
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

